molecular formula C15H29N3O3 B14784113 tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate

tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate

Cat. No.: B14784113
M. Wt: 299.41 g/mol
InChI Key: IXXNWUBFEFXWLT-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate is a carbamate-protected piperidine derivative with a 2-amino-3-methylbutanoyl substituent at the piperidine nitrogen. This compound belongs to a class of intermediates widely utilized in pharmaceutical synthesis, particularly for developing protease inhibitors, kinase modulators, and other bioactive molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactions during multi-step syntheses .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)

InChI Key

IXXNWUBFEFXWLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Acid Derivative: The amino acid derivative, 2-amino-3-methylbutanoic acid, is introduced through an amide bond formation reaction.

    Attachment of the tert-Butyl Carbamate Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring or the amino acid moiety.

    Reduction: Reduced forms of the carbamate or the piperidine ring.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicinal chemistry, tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)carbamate is investigated for its potential therapeutic applications. Its structure suggests it may have activity as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl (®-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents/Modifications Molecular Formula CAS Number Synthesis Yield Key References
tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate 2-amino-3-methylbutanoyl at N1, Boc at C3 C₁₅H₂₇N₃O₃ Not provided Not reported Target compound
tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate CF₃ at C5, Boc at C3 C₁₁H₁₉F₃N₂O₂ 1523530-57-5 Not reported
tert-butyl (piperidin-3-ylmethyl)carbamate (142) Boc-protected methyl group at C3 C₁₁H₂₂N₂O₂ Not provided 87%
tert-butyl (piperidin-4-ylmethyl)carbamate (143) Boc-protected methyl group at C4 C₁₁H₂₂N₂O₂ Not provided 40%
tert-butyl N-[1-(4-aminophenyl)piperidin-3-yl]carbamate (9) 4-aminophenyl at N1, Boc at C3 C₁₆H₂₅N₃O₂ Not provided Not reported

Key Observations:

Substituent Effects: The trifluoromethyl (CF₃) group in tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate enhances lipophilicity and metabolic stability compared to the target compound’s 2-amino-3-methylbutanoyl group, making it suitable for CNS-targeting drugs . Aryl substituents, such as the 4-aminophenyl group in compound 9, may improve π-π stacking interactions in enzyme binding pockets, whereas the target compound’s acyl chain could favor hydrophobic interactions .

Positional Isomerism :

  • tert-butyl (piperidin-3-ylmethyl)carbamate (142) and tert-butyl (piperidin-4-ylmethyl)carbamate (143) demonstrate stark differences in synthesis yields (87% vs. 40%), highlighting the greater reactivity of the C3 position in piperidine derivatives during alkylation reactions .

Synthetic Accessibility :

  • The Boc group’s orthogonal protection strategy is consistent across analogs, but steric hindrance from bulky substituents (e.g., trifluoromethyl) may necessitate optimized reaction conditions, such as elevated temperatures or catalysts .

Physicochemical and Pharmacokinetic Profiles

Table 2: Calculated Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 297.40 1.8 (estimated) 3 5
tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate 284.27 2.3 1 4
tert-butyl N-[1-(4-aminophenyl)piperidin-3-yl]carbamate (9) 291.19 2.1 2 4

*LogP values estimated using fragment-based methods.

Key Findings:

  • The target compound’s 2-amino-3-methylbutanoyl moiety introduces additional hydrogen-bonding capacity (3 donors vs. 1–2 in others), which may influence solubility and target engagement .

Biological Activity

tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C16H31N3O3 and a molecular weight of 313.44 g/mol, this compound contains a piperidine ring, an amino acid derivative, and a tert-butyl carbamate group. Its intricate structure allows for various interactions in biochemical environments, making it a significant candidate for research in drug development and therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key reactions. Common reagents include tert-butyl chloroformate, piperidine derivatives, and amino acid precursors. The synthesis process may utilize solvents such as dichloromethane and catalysts like triethylamine to enhance yields and selectivity.

Key Structural Features:

FeatureDescription
Piperidine Ring Provides a basic nitrogen atom that can participate in hydrogen bonding and receptor interactions.
Amino Acid Derivative Enhances biological activity through specific molecular targeting.
Tert-Butyl Group Increases lipophilicity, potentially improving membrane permeability.

Biological Activity

Preliminary studies suggest that this compound exhibits promising biological activities, particularly in oncology and neurology. Its unique structural properties allow it to interact with specific molecular targets involved in various disease processes.

Research indicates that the compound may modulate enzyme functions and receptor interactions, influencing pathways related to neuropharmacology and metabolic regulation. The precise mechanisms are still under investigation but may involve inhibition or modulation of key proteins.

Potential Therapeutic Applications:

  • Oncology: Targeting cancer cell signaling pathways.
  • Neurology: Modulating neurotransmitter systems to address neurological disorders.

Case Studies and Research Findings

A series of studies have explored the biological activity of this compound:

  • In Vitro Pharmacological Screening: Initial screenings demonstrated that the compound could effectively inhibit certain enzyme activities relevant to cancer progression.
  • Receptor Binding Studies: Binding affinity assays indicated that this compound interacts with receptors implicated in neurotransmission.
  • Cell Viability Assays: Experiments showed that the compound reduced cell viability in cancer cell lines, suggesting potential anti-cancer properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
tert-butyl N-[1-(2-amino-butanoyl)piperidin-3-yl]carbamateC16H31N3OVariation in amino acid side chain may affect binding affinity.
N-(tert-butoxycarbonyl)-L-valine piperidine derivativeC15H27N3O4Different functional groups but retains piperidine core; potential for varied biological activity.

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